molecular formula C10H9ClN2O B185765 N-(5-chloro-2-methylphenyl)-2-cyanoacetamide CAS No. 63034-97-9

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Cat. No.: B185765
CAS No.: 63034-97-9
M. Wt: 208.64 g/mol
InChI Key: DOIFWZKNSQIYHB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of cyanoacetamide derivatives that began gaining momentum in the mid-20th century. Cyanoacetamides as a class have been recognized as highly reactive compounds extensively utilized as reactants or reaction intermediates since the carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds. The active hydrogen on C-2 of these compounds can participate in various condensation and substitution reactions, making them valuable synthetic intermediates.

The specific compound this compound was first catalogued in chemical databases in 2005, with its initial creation date recorded as July 9, 2005, and subsequent modifications documented as recently as May 10, 2025. This timeline reflects the growing interest in substituted cyanoacetamides for pharmaceutical and synthetic applications. The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in recent decades, leading to systematic investigations of various substituted analogs.

The synthesis methodology for such compounds typically involves the versatile and economical treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates. This approach has enabled researchers to create libraries of cyanoacetamide derivatives with different substitution patterns, including the 5-chloro-2-methylphenyl variant that represents the focus of this analysis.

Structural Characteristics and Chemical Classification

This compound exhibits a complex molecular architecture that combines multiple functional groups within a single structure. The compound features a molecular formula of C₁₀H₉ClN₂O with a molecular weight of 208.64 g/mol. The structural framework consists of a central acetamide linkage connecting a cyanomethyl group to a substituted aromatic system.

The aromatic component contains a benzene ring bearing two substituents: a chlorine atom at the 5-position and a methyl group at the 2-position relative to the amide nitrogen attachment point. This substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its physicochemical properties. The electron-withdrawing nature of the chlorine substituent contrasts with the electron-donating character of the methyl group, creating an asymmetric electronic distribution across the aromatic system.

The cyanoacetamide portion of the molecule contains both a nitrile functional group (-CN) and an amide linkage (-CONH-), providing multiple sites for potential chemical transformations. The canonical SMILES representation of the compound is CC1=C(C=C(C=C1)Cl)NC(=O)CC#N, which clearly illustrates the connectivity pattern. The InChI identifier further confirms the structural arrangement: InChI=1S/C10H9ClN2O/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14).

From a chemical classification perspective, this compound belongs to the broader category of substituted acetamides and more specifically to the cyanoacetamide family. It can be further classified as an aromatic amide due to the presence of the phenyl substituent. The compound also falls under the category of organochlorine compounds due to the chlorine substituent, and organonitrogen compounds due to both the amide and nitrile functionalities.

Physicochemical Properties of this compound

The physicochemical properties of this compound reflect the combined influence of its various structural elements. The compound exists as a solid at room temperature, which is typical for aromatic amides of this molecular weight range. The molecular weight of 208.64 g/mol places it within an optimal range for many pharmaceutical applications, satisfying molecular weight constraints often applied in drug discovery.

According to available safety data, the compound exhibits standard handling requirements typical of organic chemical intermediates. The presence of both electron-withdrawing and electron-donating substituents on the aromatic ring creates a balanced electronic environment that influences solubility characteristics and reactivity patterns. While specific melting point data is not extensively documented in the available literature, related compounds in this family typically exhibit melting points in the range of 150-250°C.

The compound's stability profile indicates that it remains stable under recommended storage conditions, with no significant reactivity concerns under normal handling procedures. However, like many organic compounds containing nitrogen and chlorine substituents, it may decompose under fire conditions to produce carbon monoxide, nitrogen oxides, and hydrogen chloride. This decomposition pattern is consistent with the molecular composition and provides important safety information for laboratory handling.

The lipophilicity and hydrophilicity balance of the compound is influenced by the polar amide and nitrile groups, which tend to increase water solubility, while the aromatic ring and chlorine substituent contribute to lipophilic character. This balanced profile often translates to favorable pharmacokinetic properties in biological systems, making such compounds attractive for pharmaceutical development.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows IUPAC conventions for naming organic compounds with multiple functional groups. The IUPAC name precisely describes the structural arrangement: the "N-(5-chloro-2-methylphenyl)" portion indicates that the nitrogen atom of the acetamide is substituted with a phenyl group bearing chlorine at position 5 and methyl at position 2, while "2-cyanoacetamide" specifies the acetamide backbone with a cyano substituent at the 2-position.

Several alternative names and synonyms exist for this compound in chemical databases. These include "Acetamide, N-(5-chloro-2-methylphenyl)-2-cyano-" which follows a different naming convention starting with the functional group, and various catalog numbers such as MFCD02194498 used by chemical suppliers. The compound is also referenced by research codes such as Oprea1_872343 in specialized chemical libraries.

The CAS Registry Number 63034-97-9 serves as the primary unique identifier for this compound across all chemical databases and regulatory systems. This number provides unambiguous identification regardless of naming variations or synonyms used in different contexts. The InChI Key DOIFWZKNSQIYHB-UHFFFAOYSA-N offers another layer of structural identification that encodes the complete molecular structure in a condensed format.

For database searches and literature reviews, the compound may also be found under abbreviated forms or partial names such as "5-chloro-2-methyl cyanoacetanilide" or similar variations. Understanding these naming conventions is crucial for comprehensive literature searches and ensuring complete coverage of available research on this compound.

Position within Cyanoacetamide Family of Compounds

This compound occupies a distinctive position within the extensive family of cyanoacetamide derivatives. Cyanoacetamides represent a class of compounds characterized by the presence of both cyano (-CN) and amide (-CONH₂) functional groups attached to the same carbon atom, creating a highly reactive center suitable for diverse chemical transformations. This particular compound exemplifies the N-aryl substituted subfamily, where the amide nitrogen is connected to an aromatic ring system.

Within the cyanoacetamide family, compounds can be broadly categorized based on their substitution patterns. The primary classification distinguishes between N-alkyl, N-aryl, and N-heteryl derivatives, with this compound clearly belonging to the N-aryl category. The specific substitution pattern on the aromatic ring further defines its position, with the combination of chloro and methyl substituents providing unique electronic and steric characteristics.

The compound's relationship to other family members can be illustrated through comparison with similar structures. For instance, N-(2-chloro-4-methylphenyl)-2-cyanoacetamide represents a constitutional isomer with different substitution positions, while N-(5-chloro-2-methylphenyl)acetamide lacks the cyano functionality entirely. These structural relationships highlight the systematic nature of cyanoacetamide chemistry and the importance of substitution patterns in determining molecular properties.

Recent research has demonstrated that cyanoacetamide derivatives serve as important synthons in heterocyclic synthesis, capable of forming various ring systems including pyrazoles, thiazoles, pyridines, pyridazines, and pyrimidines. The versatility of this compound in such transformations stems from the multiple reactive sites present in its structure: the active methylene group adjacent to both cyano and carbonyl functions, the electrophilic carbonyl carbon, and the nucleophilic nitrogen of the cyano group.

The biological significance of cyanoacetamide derivatives has been extensively documented, with various family members exhibiting antimicrobial, antiviral, antibacterial, antitumor, and anti-inflammatory activities. This broad spectrum of biological activities has positioned cyanoacetamides as privileged scaffolds in medicinal chemistry, with this compound potentially contributing to this therapeutic potential through its unique substitution pattern.

The synthetic accessibility of this compound through established methodologies, combined with its structural diversity potential through further derivatization, places it in a favorable position for both academic research and potential pharmaceutical development. The balance between synthetic simplicity and structural complexity makes it an attractive target for structure-activity relationship studies and lead compound optimization efforts.

Property Value Reference
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
CAS Number 63034-97-9
IUPAC Name This compound
InChI Key DOIFWZKNSQIYHB-UHFFFAOYSA-N
Physical State Solid
Chemical Class Cyanoacetamide derivative
Database Creation July 9, 2005
Last Modified May 10, 2025

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIFWZKNSQIYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357160
Record name N-(5-chloro-2-methylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63034-97-9
Record name N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63034-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-chloro-2-methylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide typically involves the reaction of 5-chloro-2-methylaniline with cyanoacetic acid or its derivatives. One common method includes the following steps:

    Nitration: 5-chloro-2-methylaniline is nitrated to form 5-chloro-2-methyl-4-nitroaniline.

    Reduction: The nitro group is reduced to an amino group, yielding 5-chloro-2-methyl-4-aminophenyl.

    Acylation: The amino group is then acylated with cyanoacetic acid or its derivatives under acidic or basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods typically use optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorinated methylphenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the cyano group is converted to an amine.

    Substitution: Substituted products where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituents Molecular Weight logP Key Biological Activity Synthesis Method Reference
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide 5-Cl, 2-CH₃ 208.65 (calc.) ~2.0* Under investigation Condensation with cyanoacetic acid
N-(4-Chlorophenyl)-2-cyanoacetamide (A2) 4-Cl 194.62 1.8 Antimicrobial, Antifungal Diazotization and condensation
N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide 3-Cl, 4-F 212.61 1.85 Not reported Substitution and condensation
N-(2-Bromophenyl)-2-cyanoacetamide 2-Br 239.07 2.1 Not reported Bromination of precursor
N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide 4-SO₂NH₂ 225.24 0.5 Antimicrobial (broad-spectrum) Cycloaddition with sulfamoyl precursors
N-(5-Chloro-2-nitrophenyl)-2-cyanoacetamide 5-Cl, 2-NO₂ 315.71 4.35 Cytotoxicity (potential) Nitration and condensation
N-(5-Chloro-2-methoxyphenyl)-2-cyanoacetamide 5-Cl, 2-OCH₃ 224.66 1.5 Not reported Methoxylation and condensation

*Estimated based on structural similarity to N-(4-chlorophenyl)-2-cyanoacetamide (logP 1.8, ) and N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (logP 1.85, ).

Key Observations:

  • Substituent Position and Electronic Effects: Chloro substituents at the 4- or 5-position (e.g., A2 vs. target compound) enhance lipophilicity (logP ~1.8–2.0), favoring membrane permeability. The 2-methyl group in the target compound may sterically hinder interactions compared to smaller substituents like methoxy or nitro groups .
  • Biological Activity: Antimicrobial Activity: N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives exhibit broad-spectrum antimicrobial activity due to the sulfamoyl group, which mimics sulfonamide drugs . In contrast, the target compound’s chloro-methyl substituents may limit this activity unless optimized .
  • Synthesis Methods: The target compound is synthesized via condensation of 5-chloro-2-methylaniline with cyanoacetic acid, a method shared with N-(4-chlorophenyl)-2-cyanoacetamide . Brominated or fluorinated analogues require halogen-specific protocols, such as bromination or nucleophilic substitution .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The target compound’s logP (~2.0) is intermediate, balancing solubility and membrane permeability. Analogues with polar groups (e.g., SO₂NH₂ in N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, logP 0.5) exhibit higher solubility but reduced absorption . Nitro-substituted derivatives (logP 4.35) may face solubility challenges but could penetrate lipid-rich tissues .
  • Hydrogen Bonding and Solubility: The cyanoacetamide backbone provides hydrogen-bonding capacity (PSA ~40–50 Ų), aiding solubility in polar solvents. Substituents like methoxy (PSA ~50 Ų) further enhance this, while halogens have minimal impact .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is an organic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9ClN2O
  • CAS Number : 63034-97-9
  • Functional Groups : Contains a cyano group (-CN) and an acetamide group (-CONH2) attached to a chlorinated methylphenyl ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated against various pathogens, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative bacteria : Less effective against Escherichia coli.
  • Fungi : Moderately effective against Candida albicans.

The compound's effectiveness appears to correlate with its lipophilicity, allowing it to penetrate cell membranes efficiently .

Anticancer Activity

This compound has also been studied for its anticancer properties. It may exert cytotoxic effects on various cancer cell lines through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : By interacting with cellular receptors, it can alter signaling pathways that promote cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, which is critical for effective cancer therapy .

The biological activity of this compound is thought to involve:

  • Binding to Enzymes : It may inhibit or activate enzymes critical for metabolic pathways.
  • Receptor Interaction : Modulating receptor activity can influence various cellular responses.
  • Gene Expression Alteration : The compound may affect the transcription and translation processes of specific genes, leading to altered protein synthesis .

In Vitro Studies

A series of studies have evaluated the antimicrobial effectiveness of this compound using standard methods such as:

  • Minimum Inhibitory Concentration (MIC) tests against various bacterial strains.
  • Cytotoxicity assays on cancer cell lines to determine its potential as an anticancer agent.
StudyPathogen TestedResult
S. aureusEffective
E. coliLess effective
Cancer Cell LinesInduced apoptosis

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring can significantly impact the biological activity of similar compounds. For instance, substituents at different positions on the phenyl ring can enhance or diminish antimicrobial or anticancer properties .

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